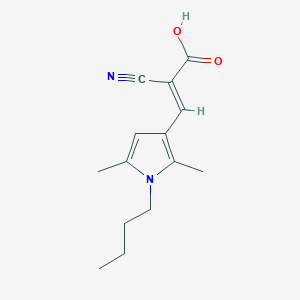

3-(1-butyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-cyanoprop-2-enoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1-Butyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-cyanoprop-2-enoic acid is a complex organic compound characterized by its pyrrole ring and cyano group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrrole ring. One common method is the Fischer indole synthesis, which involves the cyclization of a suitable precursor under acidic conditions. The butyl group and cyano group are then introduced through subsequent reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process would be optimized for yield and purity, often involving continuous flow chemistry to ensure consistency and efficiency.

化学反応の分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of derivatives with different functional groups.

科学的研究の応用

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its biological activity may be explored for potential therapeutic uses.

Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry: It may find use in the development of new materials or chemical processes.

作用機序

The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors, leading to a cascade of biochemical reactions. The exact molecular pathways involved would need to be elucidated through detailed research.

類似化合物との比較

Indole derivatives: These compounds share the pyrrole ring structure and have similar biological activities.

Cyano-containing compounds:

Uniqueness: 3-(1-Butyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-cyanoprop-2-enoic acid stands out due to its specific combination of functional groups, which may confer unique properties and applications compared to other similar compounds.

生物活性

3-(1-butyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-cyanoprop-2-enoic acid (CAS No. 743444-31-7) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₄H₁₈N₂O₂

- Molecular Weight : 246.30 g/mol

- CAS Number : 743444-31-7

The structure includes a pyrrole ring, which is known for its biological significance and versatility in drug design.

Anticancer Properties

Recent studies have indicated that compounds containing pyrrole moieties exhibit significant anticancer activities. For instance:

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells .

- Case Study : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties:

- Mechanism : It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, potentially through the NF-kB signaling pathway .

- Research Findings : In animal models of inflammation, administration of the compound significantly reduced edema and inflammatory markers compared to control groups .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:

| Parameter | Value |

|---|---|

| Absorption | Rapidly absorbed |

| Bioavailability | Moderate |

| Metabolism | Hepatic |

| Elimination Half-life | Approximately 4 hours |

Safety Profile

While promising, safety assessments are essential for any therapeutic candidate:

Q & A

Basic Research Questions

Q. How can researchers design a synthetic route for 3-(1-butyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-cyanoprop-2-enoic acid?

- Methodology :

- Step 1 : Construct the pyrrole core via Paal-Knorr synthesis or cyclization of γ-diketones with amines. Substituents (butyl, methyl groups) are introduced during ring formation .

- Step 2 : Functionalize the pyrrole at the 3-position with a cyanoacrylic acid moiety. This can be achieved via Knoevenagel condensation between a pyrrole-3-carbaldehyde derivative and cyanoacetic acid, using catalysts like piperidine or ammonium acetate .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization to isolate intermediates and final product .

Q. What analytical techniques are critical for characterizing this compound?

- Structural Confirmation :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure refinement to resolve stereochemistry and confirm substituent positions .

- NMR spectroscopy : Analyze 1H and 13C spectra to verify substituent integration and coupling patterns (e.g., pyrrole protons at δ 6.0–7.0 ppm, cyano group at ~δ 110–120 ppm in 13C) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected: ~316.4 g/mol based on C17H21N2O2) .

Q. How can researchers determine solubility and stability under experimental conditions?

- Methodology :

- Solubility screening : Test in solvents (DMSO, ethanol, aqueous buffers) via UV-Vis spectroscopy or gravimetric analysis.

- Stability assays : Incubate at varying pH (2–12) and temperatures (4–40°C), monitoring degradation via HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for higher yields?

- Methodology :

- Reaction path modeling : Use density functional theory (DFT) to simulate transition states and identify energy barriers in the Knoevenagel step. Software like Gaussian or ORCA can predict optimal catalysts (e.g., Lewis acids) .

- High-throughput screening : Combine quantum mechanics/molecular mechanics (QM/MM) with robotic automation to test solvent systems (e.g., toluene vs. DMF) and temperature gradients .

Q. How to resolve contradictions in reported biological activity data?

- Case Example : If cytotoxicity varies between cell lines, consider:

- Metabolic stability : Perform hepatic microsome assays to assess compound half-life.

- Membrane permeability : Use Caco-2 monolayers or PAMPA to evaluate passive diffusion .

- Target engagement : Apply surface plasmon resonance (SPR) or thermal shift assays to measure binding affinity to proposed targets .

Q. What strategies enable enantioselective synthesis of this compound?

- Methodology :

- Chiral catalysts : Employ organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) during the Knoevenagel step to induce asymmetry .

- Chiral chromatography : Use HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers and assign configurations via circular dichroism (CD) .

Q. How to design derivatives to study structure-activity relationships (SAR)?

- Methodology :

- Scaffold modification : Replace the butyl group with shorter/longer alkyl chains or aromatic moieties.

- Functional group swapping : Substitute the cyano group with nitro or carboxylic acid to probe electronic effects.

- Biological testing : Screen derivatives against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays .

特性

IUPAC Name |

(E)-3-(1-butyl-2,5-dimethylpyrrol-3-yl)-2-cyanoprop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-4-5-6-16-10(2)7-12(11(16)3)8-13(9-15)14(17)18/h7-8H,4-6H2,1-3H3,(H,17,18)/b13-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSKSICYXFGCLY-MDWZMJQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=CC(=C1C)C=C(C#N)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1C(=CC(=C1C)/C=C(\C#N)/C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。